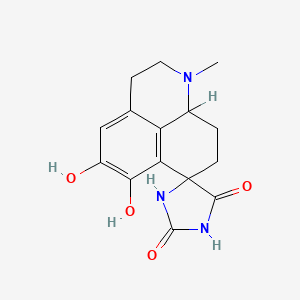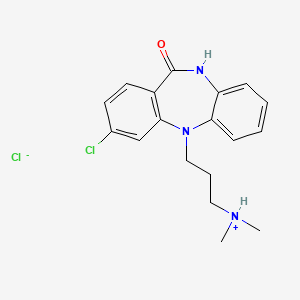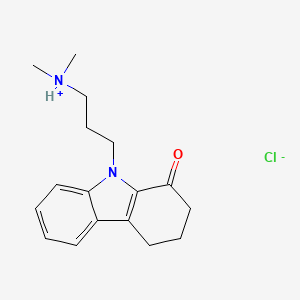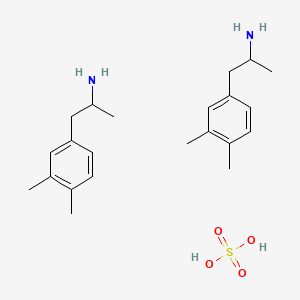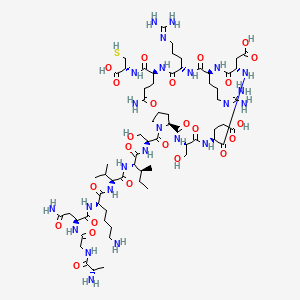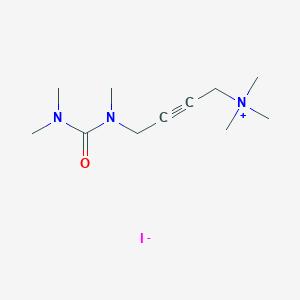
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is a quaternary ammonium compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide typically involves the reaction of trimethylamine with 4-(trimethylureido)-2-butynyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process may involve the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler amines.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces simpler amines.
Applications De Recherche Scientifique
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: It may be explored for its antimicrobial properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound may also interact with specific molecular targets and pathways, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium iodide: A simpler ammonium salt with similar ionic properties.
Trimethylphenylammonium iodide: Another quaternary ammonium compound with different substituents.
Tetramethylammonium iodide: A related compound with four methyl groups attached to the nitrogen atom.
Uniqueness
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
3854-10-2 |
|---|---|
Formule moléculaire |
C11H22IN3O |
Poids moléculaire |
339.22 g/mol |
Nom IUPAC |
4-[dimethylcarbamoyl(methyl)amino]but-2-ynyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22N3O.HI/c1-12(2)11(15)13(3)9-7-8-10-14(4,5)6;/h9-10H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
CHADWXJCXRXPCH-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)N(C)CC#CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




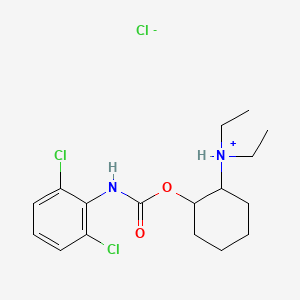
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

